2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one
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Overview
Description
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one is a complex organic compound that belongs to the class of indolo-naphthyridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an indole fused with a naphthyridine ring, which is further substituted with benzyl and methyl groups.
Preparation Methods
The synthesis of 2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Coupling of Indole and Naphthyridine Rings: The indole and naphthyridine rings are coupled through a series of reactions, including condensation and cyclization, to form the indolo-naphthyridine core.
Substitution Reactions:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one can be compared with other similar compounds, such as:
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-based structure and are known for their anticancer and antiviral properties.
Benzimidazole Derivatives: These compounds have a benzimidazole core and exhibit a wide range of biological activities, including antioxidant and antimicrobial properties.
Naphthyridine Derivatives: These compounds have a naphthyridine core and are studied for their potential as therapeutic agents in various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the combination of indole and naphthyridine rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89651-81-0 |
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Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12-one |
InChI |
InChI=1S/C23H18N2O/c1-16-19-11-12-24(14-17-7-3-2-4-8-17)15-20(19)23(26)25-21-10-6-5-9-18(21)13-22(16)25/h2-13,15H,14H2,1H3 |
InChI Key |
CMTZUMLYLQCHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C=C2C(=O)N3C1=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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